molecular formula C12H22O2 B076809 4-tert-Butylcyclohexyl acetate CAS No. 10411-92-4

4-tert-Butylcyclohexyl acetate

Cat. No. B076809
CAS RN: 10411-92-4
M. Wt: 198.3 g/mol
InChI Key: MBZRJSQZCBXRGK-UHFFFAOYSA-N
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Description

4-tert-Butylcyclohexyl acetate is a carboxylic ester . It has been evaluated as a fragrance ingredient and is widely used as a perfume for cosmetics including soaps . It exists in cis and trans forms .


Synthesis Analysis

The ester is prepared by catalytic hydrogenation of 4-tert-butylphenol followed by acetylation of the resulting 4-tert-butylcyclohexanol . If Raney nickel is used as the catalyst, a high percentage of the trans-isomer is obtained. A rhodium–carbon catalyst yields a high percentage of the cis-isomer .


Molecular Structure Analysis

The molecular formula of 4-tert-Butylcyclohexyl acetate is C12H22O2 . Its molecular weight is 198.31 . The IUPAC Standard InChIKey is MBZRJSQZCBXRGK-CACVWKRDSA-N .


Physical And Chemical Properties Analysis

4-tert-Butylcyclohexyl acetate is a clear liquid that is colorless to almost colorless . It has a boiling point of 228-230 °C at 25 mm Hg . The density is 0.934 g/mL at 25 °C . The refractive index is 1.452 at 20 °C . It is insoluble in water . The odor is woody, cedar, floral, oily, herbal, balsam, green, and fruity .

Scientific Research Applications

  • Synthetic Fragrance and Diastereoselective Electrocatalytic Hydrogenation : This compound, derived from 4-tert-butylcyclohexanol, is a commercial synthetic fragrance used extensively, exceeding 106 kg per year. The cis-isomer of 4-tert-butylcyclohexyl acetate is a more potent odorant than its trans-isomer. Innovative approaches like diastereoselective electrocatalytic hydrogenation in a proton exchange membrane reactor have been explored to achieve high cis-selectivity and energy efficiency in its production. This method offers several advantages, including ambient temperature and pressure operation, high recyclability of the catalyst, and clean organic reaction processes (Shimizu et al., 2022).

  • Biocatalytic Process for Fragrance Synthesis : Leather cyclohexanol and woody acetate, which include 4-(tert-butyl)cyclohexyl acetate, are synthesized for perfumery applications. These compounds are typically a mix of cis- and trans-isomers, with cis-isomers being more potent. A continuous-flow biocatalytic process using commercial alcohol dehydrogenases and Candida antarctica A as catalysts has been developed to produce these fragrances with high diastereoisomeric purity. This approach offers an environmentally friendly and less burdensome alternative to classical synthetic routes (Tentori et al., 2020).

  • Developmental Toxicity Evaluation : 4-tert-Butylcyclohexyl acetate has also been evaluated for its potential developmental toxicity. A study in rats demonstrated that while high dosages (640 mg/kg per day) resulted in adverse maternal and fetal effects, a no observable adverse effect level (NOAEL) was established at 160 mg/kg per day, suggesting that at controlled levels, 4-tert-Butylcyclohexyl acetate is not a developmental toxicant (Politano et al., 2012).

Safety And Hazards

4-tert-Butylcyclohexyl acetate can cause skin irritation . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is advised . In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, seek medical advice .

Future Directions

The cis and trans forms of 4-tert-Butylcyclohexyl acetate are widely used as a perfume for cosmetics including soaps . It may be used in the preparation of high loading fragrance encapsulation based on a polymer blend of ethylcellulose, hydroxypropyl methylcellulose, and poly(vinyl alcohol) .

properties

IUPAC Name

(4-tert-butylcyclohexyl) acetate
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InChI

InChI=1S/C12H22O2/c1-9(13)14-11-7-5-10(6-8-11)12(2,3)4/h10-11H,5-8H2,1-4H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

MBZRJSQZCBXRGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(CC1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
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DSSTOX Substance ID

DTXSID1027974, DTXSID701014582, DTXSID70893643
Record name 4-tert-Butylcyclohexyl acetate
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Record name trans-4-tert-Butylcyclohexyl acetate
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Record name 4-tert-Butylcyclohexyl acetate, cis-
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Molecular Weight

198.30 g/mol
Source PubChem
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Physical Description

Dry Powder, Liquid, Other Solid; Dry Powder, Water or Solvent Wet Solid, Liquid; Liquid
Record name Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate
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Product Name

4-tert-Butylcyclohexyl acetate

CAS RN

32210-23-4, 1900-69-2, 10411-92-4
Record name 4-tert-Butylcyclohexyl acetate
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Record name 4-tert-Butylcyclohexanyl acetate, trans-
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Record name Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate
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Record name 4-TERT-BUTYLCYCLOHEXYL ACETATE, CIS-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
233
Citations
SP Bhatia, L Jones, CS Letizia, AM Api - Food and Chemical Toxicology, 2008 - Elsevier
… 4-tert-Butylcyclohexyl acetate is a fragrance ingredient used in many fragrance compounds. It may be found in fragrances used in decorative cosmetics, fine fragrances, shampoos, toilet …
Number of citations: 12 www.sciencedirect.com
VT Politano, D McGinty, EM Lewis… - International …, 2012 - journals.sagepub.com
The fragrance ingredient 4-tert-butylcyclohexyl acetate (4-tBCHA) was evaluated for potential developmental toxicity in pregnant rats at oral dosages of 0, 40, 160, or 640 mg/kg per d in …
Number of citations: 1 journals.sagepub.com
AM Api, D Belsito, D Botelho… - Food and …, 2019 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. 2-tert-Butylcyclohexyl propionate was evaluated for genotoxicity, repeated dose toxicity, …
G Eadon, M Jefson - The Journal of Organic Chemistry, 1976 - ACS Publications
… A recent investigation of the reactions of cis-and trans-4-tert-butylcyclohexyl acetate confirmed that the py-rolytic elimination of acetic acid occurs with clean cis stereo-chemistry for …
Number of citations: 7 pubs.acs.org
R Ayyasamy, M Rajamanickam - World Journal of Pharmacy and …, 2015 - cabdirect.org
… In the present study, the antioxidative and radicalscavenging activities of the 4-tert-butylcyclohexyl acetate and ethanolic extract were studied using DPPH reduction, ferric thiocyanate (…
Number of citations: 5 www.cabdirect.org
AM Api, D Belsito, D Botelho… - Food and …, 2017 - fragrancematerialsafetyresource …
… ; cis-2-tert-butylcyclohexyl acetate (CAS # 20298-69-5) was used for reproductive and developmental toxicity and repeated dose toxicity endpoints; and 4-tert-Butylcyclohexyl acetate (…
AM Api, D Belsito, D Botelho… - Food and …, 2018 - fragrancematerialsafetyresource …
AM Api a,∗, D. Belsito b, D. Botelho a, D. Browne a, M. Bruze c, GA Burton Jr. d, J. Buschmann e, ML Dagli f, M. Date a, W. Dekant g, C. Deodhar a, M. Francis a, AD Fryer h, K. Joshi a, S…
Y Shimizu, A Fukazawa, N Shida… - … Society Meeting Abstracts …, 2022 - iopscience.iop.org
… For instance, 4-tert-butylcyclohexyl acetate, which is derived from 4-tert-butylcyclohexanol (1)… trans-isomer, and hence, cis-4-tert-butylcyclohexyl acetate is obtained by acetylation of the …
Number of citations: 3 iopscience.iop.org
A Sansukcharearnpon… - International journal of …, 2010 - Elsevier
… For particles encapsulated with citronellal, limonene and 4-tert-butylcyclohexyl acetate, the thermal programs were started with heating from room temperature to 100 C at a constant …
Number of citations: 131 www.sciencedirect.com
Y SICAK, EAE ELİUZ - Turkish Journal of Forestry, 2019 - dergipark.org.tr
… alcohol, isobornyl acetate and 4-tert-butylcyclohexyl acetate which are commonly presented … The 4-tert-butylcyclohexyl acetate extracted from Decalepis hamiltoni was also found to be …
Number of citations: 9 dergipark.org.tr

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